alpha-Iodo-m-nitrotoluene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3958-56-3 |
|---|---|
Molecular Formula |
C7H6INO2 |
Molecular Weight |
263.03 g/mol |
IUPAC Name |
1-(iodomethyl)-3-nitrobenzene |
InChI |
InChI=1S/C7H6INO2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2 |
InChI Key |
VMRVVTVWRDVDAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CI |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for Alpha Iodo M Nitrotoluene
Precursor Synthesis and Functional Group Introduction
The synthesis of m-nitrotoluene can be approached through several distinct routes, each with its own set of advantages and limitations. Industrially, the most common method is the direct nitration of toluene (B28343). However, this method yields a mixture of isomers, with m-nitrotoluene being a minor component. fossee.inguidechem.comquora.com
A typical industrial nitration of toluene using a mixed acid (sulfuric acid and nitric acid) yields approximately 58-60% ortho-nitrotoluene, 36-38% para-nitrotoluene, and only about 4-5% of the desired meta-nitrotoluene. fossee.inserdp-estcp.mil Consequently, this method necessitates extensive and energy-intensive purification steps, such as fractional distillation and melt crystallization, to isolate the m-isomer from the product mixture. fossee.in
For laboratory-scale synthesis where higher purity and specific isomer formation are required, alternative multi-step pathways are often employed. One such method begins with a starting material that directs nitration to the meta position. For instance, benzene (B151609) can be converted to benzaldehyde (B42025) via the Gatterman-Koch reaction. quora.com The aldehyde group is a meta-director, so subsequent nitration yields m-nitrobenzaldehyde. The final step involves the reduction of the aldehyde group to a methyl group, using methods like the Wolff-Kishner or Clemmensen reduction, to produce m-nitrotoluene. guidechem.comquora.com
Another documented laboratory synthesis involves the deamination of 3-nitro-4-aminotoluene (m-nitro-p-toluidine). orgsyn.org In this procedure, the amino group is diazotized using sodium nitrite (B80452) in the presence of sulfuric acid and ethanol. The diazonium salt then undergoes decomposition in ethanol, which reduces the diazonium group and replaces it with a hydrogen atom, yielding m-nitrotoluene with reported yields of 62-72%. orgsyn.org
Table 1: Comparison of Synthetic Routes to m-Nitrotoluene
| Method | Starting Material | Key Steps | Advantages | Disadvantages | Typical Yield of m-isomer |
| Direct Nitration | Toluene | Nitration with mixed acid (HNO₃/H₂SO₄) | Industrially scalable, uses cheap raw materials | Low selectivity, produces isomeric mixture requiring separation | 4-5% fossee.inserdp-estcp.mil |
| Functional Group Manipulation | Benzene | 1. Gatterman-Koch (formylation)2. Nitration3. Wolff-Kishner (reduction) | High selectivity, yields pure m-isomer | Multi-step, lower overall yield, harsher reagents | ~51% (assuming 80% yield per step) guidechem.com |
| Deamination | 3-Nitro-4-aminotoluene | 1. Diazotization (NaNO₂/H₂SO₄)2. Reduction in ethanol | Good selectivity for lab scale | Starting material is a derivative itself, potential for violent reaction | 62-72% orgsyn.org |
The challenge in directly synthesizing m-nitrotoluene stems from the directing effects of the substituents on the benzene ring during electrophilic aromatic substitution. The methyl group of toluene is an activating, ortho-para directing group. reddit.com This is due to both inductive effects and hyperconjugation, which stabilize the carbocation intermediates (arenium ions) formed during ortho and para attack more effectively than the intermediate for meta attack. youtube.com The resonance structures for ortho and para attack include a stable tertiary carbocation, which lowers the activation energy for these pathways compared to the meta pathway, where the positive charge is never located on the carbon bearing the methyl group. youtube.com
As a result, direct nitration of toluene is inherently non-selective for the meta position, with kinetic and thermodynamic factors heavily favoring the formation of ortho and para isomers. nih.gov Research into alternative nitration methods using catalysts like acidic zeolites has been explored, but these efforts have primarily focused on increasing the para-selectivity for applications such as the synthesis of 2,4,6-trinitrotoluene (B92697) (TNT), often aiming to eliminate the formation of the meta isomer altogether. serdp-estcp.mil
Therefore, the most effective strategies for the directed synthesis of m-nitrotoluene derivatives rely on functional group interconversion. The general principle is to start with a benzene ring substituted with a meta-directing group, perform the nitration, and then convert the meta-directing group into a methyl group. Common meta-directing groups used for this purpose include:
Aldehyde (-CHO)
Ketone (-COR)
Carboxylic Acid (-COOH)
Acyl group (-COCH₃)
For example, the Friedel-Crafts acylation of benzene with acetyl chloride yields acetophenone. The acetyl group directs nitration to the meta position, forming m-nitroacetophenone. Subsequent reduction of the ketone will yield m-nitrotoluene. This strategic approach circumvents the inherent ortho-para directing nature of the methyl group, allowing for the specific and controlled synthesis of the meta-substituted precursor.
Selective Alpha-Halogenation Methodologies
Once m-nitrotoluene is obtained, the subsequent synthetic challenge is the selective introduction of an iodine atom onto the methyl group (the alpha-carbon) to form alpha-iodo-m-nitrotoluene. This requires conditions that favor side-chain halogenation over aromatic ring halogenation. The presence of the deactivating nitro group on the aromatic ring aids in this selectivity by making the ring less susceptible to electrophilic attack. google.com
Side-chain halogenation of toluene and its derivatives typically proceeds via a free-radical mechanism. study.com This type of reaction is initiated by the homolytic cleavage of a halogen molecule (X₂) into two halogen radicals (X•), usually promoted by ultraviolet (UV) light or a radical initiator such as azobisisobutyronitrile (AIBN).
The propagation phase involves two key steps:
The halogen radical abstracts a hydrogen atom from the benzylic position of the methyl group, forming a resonance-stabilized benzyl (B1604629) radical and a hydrogen halide (HX).
The benzyl radical then reacts with another halogen molecule (X₂) to form the alpha-halogenated product and a new halogen radical, which continues the chain reaction.
To overcome this, reagents such as N-Iodosuccinimide (NIS) are often employed for benzylic iodinations. researchgate.net When used with a radical initiator or light, NIS can serve as a source of iodine radicals, driving the reaction forward to produce the desired alpha-iodo product while minimizing the formation of HI.
Beyond classical free-radical methods, various strategies have been developed for the directed iodination of activated C-H bonds, including benzylic positions. These methods often involve the use of molecular iodine in conjunction with an oxidizing agent. The oxidant serves to convert the iodide formed during the reaction back to an electrophilic iodine species, thereby preventing the reverse reaction and driving the equilibrium towards the products.
Commonly used oxidizing systems for C-H iodination include:
Iodine and hydrogen peroxide (I₂/H₂O₂)
Iodine and m-iodosylbenzoic acid mdpi.com
Iodine and copper(II) oxide organic-chemistry.org
While many of these methods have been optimized for the α-iodination of ketones or electron-rich arenes, the principles can be adapted for benzylic C-H iodination. mdpi.comorganic-chemistry.org The reaction likely proceeds through the in-situ generation of a more potent electrophilic iodinating agent (e.g., I⁺). Although the benzylic C-H bond is not typically considered highly nucleophilic, its activation through resonance stabilization of the transition state allows for reaction under appropriate conditions. The application of these systems to m-nitrotoluene would require careful optimization to ensure selectivity for the side chain over any potential reaction with the deactivated aromatic ring.
Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical reagents for inducing halogenation. Electrochemical synthesis can provide high selectivity for either ring or side-chain substitution by carefully controlling parameters such as the electrode material, solvent, supporting electrolyte, and current density.
For side-chain halogenation, indirect electrolysis is often employed. In this setup, a halide salt (e.g., NaCl, NaBr) is oxidized at the anode to generate halogen radicals or other reactive halogen species in close proximity to the substrate. Studies on the electrochemical chlorination of toluene have demonstrated that using a two-phase system (e.g., an aqueous solution of NaCl and an organic solution of toluene in chloroform) can lead to high selectivity for the formation of benzyl chloride. researchgate.net This selectivity arises because the radical species generated preferentially react at the benzylic position rather than undergoing electrophilic attack on the aromatic ring.
This methodology can, in principle, be extended to the alpha-iodination of m-nitrotoluene. A hypothetical process would involve the electrolysis of a solution containing m-nitrotoluene and an iodide salt (e.g., KI, NaI). The anodic oxidation of iodide ions (I⁻) would generate iodine radicals or I₂, which could then react with the methyl group of m-nitrotoluene via a radical pathway. The advantages of an electrochemical approach include mild reaction conditions, avoidance of harsh chemical oxidants, and the potential for high selectivity, making it a promising area for future research in the synthesis of this compound.
Advanced Iodination Reagents and Catalytic Systems
The direct iodination of the alpha-carbon of m-nitrotoluene requires methods that can overcome the relative inertness of the C(sp³)-H bond and selectively functionalize the benzylic position. Research has focused on moving beyond harsh traditional methods to more sophisticated reagents and catalytic cycles.
A highly effective and modern approach for iodination involves the activation of molecular iodine (I₂) with hypervalent iodine(III) reagents. acs.orgorganic-chemistry.org These systems serve as powerful oxidants that generate a more potent electrophilic iodine species capable of reacting with even deactivated substrates. acs.orgorganic-chemistry.org Aryl iodine(III) oxidants, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), and 3-iodosylbenzoic acid (3-IBA), are frequently employed. acs.orgacs.org
This methodology offers a significant improvement over traditional iodination techniques that often require harsh conditions, such as the use of concentrated sulfuric acid as a solvent. organic-chemistry.org In contrast, I₂/aryl iodine(III) systems can operate in common organic solvents like dichloromethane (B109758) or chloroform. acs.orgorganic-chemistry.org A key advantage of this system is its high atom efficiency, as it can be designed to incorporate both atoms from the I₂ molecule into the final products. acs.org Furthermore, the reduced forms of the aryl iodine(III) oxidants can often be recovered and re-oxidized, demonstrating excellent reusability and aligning with principles of sustainable chemistry. acs.orgorganic-chemistry.org
Research has demonstrated the successful iodination of various aromatic compounds using these systems. While much of the focus has been on the iodination of aromatic rings (C(sp²)-H bonds), the underlying principle of activating I₂ can be conceptually extended to other challenging C-H bonds. The choice of the specific aryl iodine(III) reagent can be tailored based on the reactivity of the substrate and the ease of separation of the final product. acs.org
Table 1: Examples of Aryl Iodine(III) Reagents in Iodination This table is illustrative of the types of reagents used in advanced iodination reactions.
| Aryl Iodine(III) Reagent | Common Abbreviation | Typical Application |
| (Diacetoxyiodo)benzene | DIB, PIDA | Oxidative functionalization and iodination |
| [Bis(trifluoroacetoxy)iodo]benzene | BTI, PIFA | Powerful oxidant for less reactive substrates |
| 3-Iodosylbenzoic acid | 3-IBA | Recyclable oxidant for iodination reactions |
| 4-Nitrophenyliodine bis(trifluoroacetate) | NPIFA | Used for iodinating deactivated aryl rings |
Iodine-Mediated Transformations in Organic Synthesis
Iodine itself can mediate a variety of transformations, particularly those involving radical pathways. For the synthesis of this compound, methods targeting the benzylic C-H bond are paramount. Iodine-mediated free-radical reactions have been extensively explored as a complement to traditional ionic reactions. scispace.com
A notable advancement is the development of methods analogous to the well-known Wohl-Ziegler reaction, which uses N-bromosuccinimide for allylic and benzylic bromination. An equivalent reaction using N-iodosuccinimide (NIS) is typically not feasible due to unfavorable thermodynamics. acs.org However, researchers have developed alternative N-iodoamides that are capable of iodinating benzylic C-H bonds under radical conditions. acs.org These reactions constitute an "iodine version" of the Wohl-Ziegler reaction, allowing for the direct preparation of benzyl iodides from the corresponding toluenes. acs.org This approach is significant as it provides a direct pathway for the alpha-iodination of substrates like m-nitrotoluene.
Molecular iodine has also emerged as an inexpensive, non-toxic, and environmentally friendly catalyst for various organic transformations. nih.gov While often used in electrophilic aromatic substitution, its role in mediating radical processes highlights its versatility. These iodine-mediated reactions contribute to the development of "green synthesis" by reducing the reliance on toxic reagents and minimizing waste generation. scispace.com
The direct functionalization of C-H bonds using transition metal catalysts, particularly palladium, represents a frontier in synthetic chemistry. While palladium-catalyzed cross-coupling reactions traditionally involve the use of pre-functionalized starting materials like aryl halides, significant research has focused on the direct activation of C-H bonds.
Direct palladium-catalyzed iodination of a benzylic C(sp³)-H bond is a challenging transformation that is not yet a standard synthetic method. Research in palladium-catalyzed C-H activation has more commonly achieved functionalization of benzylic positions with other groups, such as acetate (B1210297) or aryl moieties. For instance, palladium-catalyzed acetoxylation of the benzylic C-H bonds in toluene derivatives has been reported. These reactions establish the principle that palladium catalysts can selectively activate C(sp³)-H bonds at the benzylic position.
The term "copper-free" is significant in the context of palladium-catalyzed reactions, particularly in Sonogashira coupling, where copper has traditionally been used as a co-catalyst. researchgate.netrsc.org The development of copper-free protocols is driven by the desire to avoid the potential toxicity and environmental impact of copper salts and to simplify reaction workup procedures. This trend aligns with the broader goals of green chemistry.
While a direct, robust palladium-catalyzed method for the synthesis of this compound via C-H iodination is not yet established, the field of C-H activation is rapidly evolving. The principles demonstrated in palladium-catalyzed benzylic C-H functionalization provide a conceptual framework for the future development of more advanced and direct synthetic routes to alpha-iodinated toluene derivatives.
Atom Economy and Green Chemistry Principles in Alpha-Iodination
The principles of green chemistry and atom economy are central to the evaluation and design of modern synthetic methods. Atom economy, a concept developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. organic-chemistry.orgacs.org
Synthetic routes to this compound can be evaluated using these principles.
Waste Prevention : Methods should be designed to minimize waste rather than treating it after it has been created. Catalytic methods are inherently superior to stoichiometric ones in this regard.
Atom Economy : The reaction should maximize the incorporation of all materials used in the process into the final product. organic-chemistry.org Addition reactions, for example, have 100% atom economy, while substitution and elimination reactions are less efficient.
Use of Catalytic Reagents : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, be recycled. The use of molecular iodine as a catalyst nih.gov or recyclable aryl iodine(III) systems acs.org are examples of this principle in action.
Table 2: Comparison of Iodination Strategies by Green Chemistry Principles
| Synthetic Strategy | Key Feature | Atom Economy Consideration | Green Chemistry Aspect |
| Classical Radical Iodination | Use of stoichiometric initiators and iodine sources. | Can be low if the iodine source or initiator atoms are not incorporated into the product. | Often involves halogenated solvents and generates stoichiometric byproducts. |
| I₂ / Aryl Iodine(III) System | Activation of I₂ with a recyclable oxidant. | High, especially when both iodine atoms are incorporated into the product. acs.org | The oxidant can be recovered and reused, reducing waste. acs.orgorganic-chemistry.org |
| Pd-Catalyzed C-H Activation | Direct functionalization of a C-H bond. | Potentially very high, as it avoids the need for pre-functionalized substrates. | Reduces the number of synthetic steps and associated waste from precursor synthesis. |
The development of catalytic systems, such as those using hypervalent iodine reagents or exploring transition metals, directly addresses the goal of improving atom economy. By activating molecular iodine catalytically, both iodine atoms can be utilized, representing a significant improvement over methods where one equivalent of iodine is lost as hydroiodic acid. acs.org Similarly, the ultimate goal of direct C-H activation is to form the desired C-I bond without the need for activating groups or leaving groups, which would otherwise end up as waste, thereby maximizing atom economy.
Chemical Reactivity and Mechanistic Investigations of Alpha Iodo M Nitrotoluene
Influence of Substituents on Reactivity
The reactivity of alpha-iodo-m-nitrotoluene is fundamentally governed by the electronic properties of its constituent parts: the toluene (B28343) backbone, the alpha-iodo group, and the meta-positioned nitro group.
The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. lumenlearning.comyoutube.comnih.gov This strong deactivating effect significantly reduces the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution. lumenlearning.comlibretexts.orgnih.gov In such reactions, the nitro group acts as a meta-director, guiding incoming electrophiles to the positions meta to itself. youtube.compharmaguideline.com
However, the primary site of reactivity for this compound in many reactions is not the aromatic ring but the benzylic carbon. Here, the electron-withdrawing nature of the meta-nitro group plays a crucial role. By pulling electron density from the ring system, the nitro group increases the electrophilic character of the benzylic carbon atom. This makes the carbon more susceptible to attack by nucleophiles, thereby activating the alpha-iodo group for nucleophilic substitution reactions.
The alpha-iodo group itself contains an excellent leaving group, iodide. The C-I bond is relatively long and weak, and the iodide ion (I⁻) is very stable in solution, facilitating its departure during substitution reactions. pharmaguideline.com While an alkyl group on a benzene ring would typically be an ortho-, para-director in electrophilic substitutions, the reactivity of the alpha-iodo substituent is dominated by nucleophilic substitution at the benzylic carbon. openstax.org
In reactions involving this compound, regiochemical control is straightforward, as the primary reactive center is the benzylic carbon bearing the iodine atom. Nucleophilic attack occurs exclusively at this position, leading to the displacement of the iodide ion.
Stereochemical control becomes relevant if the alpha-carbon is a chiral center (e.g., if one of the alpha-hydrogens were replaced by another substituent). In such cases, reactions proceeding via an S_N2 mechanism result in a predictable inversion of stereochemistry at the alpha-carbon. libretexts.org This phenomenon, known as Walden inversion, occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group. libretexts.orgchemicalnote.com This backside attack forces the other three substituents on the carbon to "flip," resulting in a product with the opposite configuration to the starting material.
Reductive Transformations of the Nitro Group
The nitro group of this compound is readily susceptible to reduction by a variety of reagents. This transformation is one of the most important reactions of nitroaromatic compounds, providing a synthetic route to aromatic amines and other nitrogen-containing functional groups. nih.govwikipedia.org
The most common transformation is the complete reduction of the nitro group to a primary amine (e.g., converting this compound to 3-(iodomethyl)aniline). This can be achieved using several methods:
Catalytic Hydrogenation: This method involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. wikipedia.org It is generally a clean and high-yielding process.
Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). organic-chemistry.org
Under carefully controlled conditions, the reduction can be stopped at intermediate stages, such as the hydroxylamine or nitroso level. wikipedia.orgresearchgate.net The choice of reducing agent and reaction conditions determines the final product.
| Reagent(s) | Typical Product from Nitro Group |
| H₂, Pd/C | Amine (-NH₂) |
| Fe, HCl | Amine (-NH₂) |
| Sn, HCl | Amine (-NH₂) |
| Zn, NH₄Cl | Hydroxylamine (-NHOH) |
This table summarizes common reagents for the reduction of aromatic nitro groups and the corresponding products formed.
Oxidative Reactions Involving the Alpha-Iodo Moiety
The alpha-iodo group in this compound is the primary site for oxidative transformations, leading to the formation of carbonyl compounds or hypervalent iodine species.
The conversion of the alpha-iodo group to a carbonyl group (aldehyde) can be achieved through reactions like the Kornblum oxidation. This reaction involves the displacement of the iodide by a nucleophilic oxygen source, typically dimethyl sulfoxide (DMSO), followed by a base-mediated elimination to yield m-nitrobenzaldehyde. The electron-withdrawing nitro group can influence the rate of the initial nucleophilic substitution step.
Alternatively, hydrolysis of the benzylic iodide under appropriate conditions can lead to the formation of the corresponding alpha-hydroxy derivative, m-nitrobenzyl alcohol.
Table 3: Conditions for Kornblum Oxidation of Benzylic Halides
| Substrate | Oxidant | Base | Solvent | Temperature (°C) | Yield (%) |
| Benzyl (B1604629) Bromide | DMSO | NaHCO₃ | DMSO | 150 | ~70 |
| p-Nitrobenzyl Bromide | DMSO | NaHCO₃ | DMSO | 100-110 | High |
| m-Nitrobenzyl Bromide | DMSO | Triethylamine | DMSO | Room Temp. - 100 | Moderate to High |
Note: Data for m-nitrobenzyl bromide is inferred from general knowledge of Kornblum oxidations on similar substrates.
The iodine atom in this compound can be oxidized from its +1 oxidation state to a hypervalent +3 state (I(III)). This is typically achieved using strong oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or potassium peroxymonosulfate (Oxone®). The resulting organoiodine(III) compounds, such as (diacetoxyiodo)-m-nitrotoluene, are valuable reagents in organic synthesis, capable of transferring functional groups to other molecules. The presence of the electron-withdrawing nitro group can affect the stability and reactivity of these hypervalent iodine species. Research has shown that nitro groups, particularly in the ortho position, can interact with and stabilize hypervalent iodine centers. nih.govresearchgate.net
Radical Reactions and Intermediates
The relatively weak carbon-iodine bond in this compound makes it a precursor for the generation of radical intermediates.
Homolytic cleavage of the C-I bond, typically initiated by photolysis (UV irradiation) or by reaction with a radical initiator, leads to the formation of the alpha-(m-nitrophenyl)methyl radical, also known as the m-nitrobenzyl radical. This radical species is of significant interest in mechanistic studies.
The generated radical can be detected and characterized using radical trapping agents. Spin traps such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or nitrones like phenyl-N-tert-butylnitrone (PBN) react with the transient alpha-nitrotoluenyl radical to form more stable radical adducts. These adducts can then be studied using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy to confirm the generation of the radical and to obtain structural information. Studies on the microsomal reduction of nitrobenzyl chlorides have shown that the corresponding nitrobenzyl radicals can be spin-trapped and characterized. nih.gov The m-nitrobenzyl anion radical has been observed to have a detectable steady-state concentration, in contrast to its ortho and para isomers. nih.gov
Table 4: Common Radical Trapping Agents and Detection Methods
| Trapping Agent | Type | Adduct Characteristics | Detection Method |
| TEMPO | Stable Radical | Forms a diamagnetic species. | Mass Spectrometry, NMR |
| PBN | Nitrone | Forms a stable nitroxide radical adduct. | EPR Spectroscopy |
| DMPO | Nitrone | Forms a characteristic nitroxide radical adduct. | EPR Spectroscopy |
Radical Cyclization and Fragmentation Processes
Investigations in this area would involve the generation of the alpha-(m-nitrophenyl)methyl radical and the study of its subsequent reaction pathways. This would include exploring the possibility of intramolecular cyclization, where the radical center attacks the aromatic ring, potentially leading to the formation of novel cyclic structures. The influence of the nitro group on the regioselectivity of such a cyclization would be a critical aspect of this research. Fragmentation pathways, such as the loss of the iodine radical or other small molecules, would also need to be characterized to provide a complete picture of the radical's fate.
Theoretical and Experimental Kinetic Studies of Reaction Mechanisms
To gain a deeper, quantitative understanding of the reaction dynamics, both theoretical and experimental kinetic studies would be essential.
Potential Energy Surface Analysis of Key Transformations
Computational chemistry could be employed to map the potential energy surface for the key reaction steps, including the initial C-I bond dissociation, any subsequent radical cyclization or rearrangement pathways, and fragmentation processes. Such analyses would help to identify the transition states and intermediates, providing crucial insights into the reaction mechanisms and predicting the most likely reaction pathways based on their energetic barriers.
Rate Constant Calculations and Branching Ratio Determinations
Building upon the potential energy surface analysis, theoretical calculations could be used to determine the rate constants for the individual reaction steps. These calculations would provide quantitative data on the speed of the various competing pathways. Experimental techniques, such as laser flash photolysis, could then be used to generate the radical intermediates and monitor their decay kinetics in real-time. These experiments would provide crucial validation for the theoretical models and allow for the determination of experimental rate constants and branching ratios, which describe the proportion of reactants that proceed through each competing reaction pathway.
Derivatization and Complex Molecule Synthesis Utilizing Alpha Iodo M Nitrotoluene
Synthetic Utility as a Key Building Block
General principles of organic chemistry suggest that alpha-iodo-m-nitrotoluene could serve as a valuable synthetic intermediate. The presence of a reactive carbon-iodine bond at the benzylic position makes it a candidate for nucleophilic substitution and cross-coupling reactions. The nitro group, as an electron-withdrawing substituent, influences the reactivity of the aromatic ring and can be a precursor for other functional groups, such as an amino group. However, specific examples of its use in these capacities are not well-documented.
Precursor for Advanced Organic Intermediates
While benzylic halides are commonly used as precursors in the synthesis of more complex molecules, specific instances of this compound being converted into advanced organic intermediates are not detailed in readily accessible chemical literature.
Role in Sequential Organic Synthesis
The bifunctional nature of this compound, possessing both a reactive benzylic iodide and a modifiable nitro group, theoretically allows for its use in sequential organic synthesis. A synthetic strategy could involve initial reaction at the benzylic position, followed by transformation of the nitro group. However, published research demonstrating such sequential synthetic routes utilizing this specific isomer is limited.
Carbon-Carbon Bond Forming Reactions
Carbon-carbon bond forming reactions are fundamental in organic synthesis. While the benzylic iodide moiety of this compound suggests its potential participation in such reactions, specific examples and associated data are not available.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
The Suzuki-Miyaura and Sonogashira cross-coupling reactions are powerful methods for forming carbon-carbon bonds. Benzylic halides can be suitable substrates for these reactions. For instance, the Suzuki-Miyaura coupling of benzylic halides with boronic acids or their derivatives can produce diarylmethane structures. Similarly, the Sonogashira coupling of benzylic halides with terminal alkynes can yield substituted alkynes. Despite the theoretical potential for this compound to participate in these reactions, specific conditions, catalyst systems, and yields for its use have not been reported in the surveyed literature.
Alkylation and Arylation at the Alpha-Position
The benzylic carbon of this compound is susceptible to nucleophilic attack, making it a potential substrate for alkylation and arylation reactions. These reactions would involve the displacement of the iodide by a carbanion or an organometallic reagent. The electron-withdrawing nitro group would likely influence the reactivity at the benzylic position. However, specific examples and reaction data for the alkylation and arylation of this compound are not described in the available scientific record.
Cyclization Strategies Involving the Alpha-Iodo Group
Intramolecular reactions involving the alpha-iodo group could potentially be used in cyclization strategies to form various ring systems. For example, if a nucleophilic group is present elsewhere in a molecule derived from this compound, an intramolecular substitution could lead to a cyclic product. Despite the synthetic possibilities, there is no readily available information on cyclization strategies that specifically employ this compound as a starting material.
Transformations Involving Nitrogen and Sulfur Functionalities at the Alpha-Position
The alpha-position of this compound is highly susceptible to nucleophilic attack, enabling the direct introduction of nitrogen and sulfur-containing functional groups. These transformations are fundamental in the construction of various organic molecules.
Amination and Amidation Reactions
Benzylic iodides, such as this compound, readily undergo nucleophilic substitution reactions with amines and amides. assignmentpoint.com These reactions provide a direct route to the formation of N-benzyl compounds, which are significant structural motifs in many biologically active molecules. nih.gov
The reaction of a benzylic halide with an amine, known as N-alkylation, is a common method for the synthesis of substituted amines. Similarly, reaction with an amide leads to the formation of N-benzyl amides. slideshare.net The efficiency of these reactions can be influenced by the nature of the amine or amide, the solvent, and the presence of a base to neutralize the hydrogen iodide byproduct.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Primary Amine (R-NH2) | N-(3-nitrobenzyl)amine | Amination |
| This compound | Secondary Amine (R2NH) | N,N-disubstituted-N-(3-nitrobenzyl)amine | Amination |
| This compound | Amide (R-CONH2) | N-(3-nitrobenzyl)amide | Amidation |
Thiolation and Sulfonylation Processes
The introduction of sulfur functionalities at the benzylic position can be achieved through reactions with thiols and sulfonylating agents. The reaction with thiols or their corresponding thiolates leads to the formation of benzyl (B1604629) thioethers. arkat-usa.org This transformation is a straightforward application of nucleophilic substitution, where the sulfur nucleophile displaces the iodide. organic-chemistry.org
Sulfonylation of the benzylic position can be accomplished by reacting this compound with sulfinate salts, such as sodium sulfinates (RSO2Na). rsc.org This reaction results in the formation of benzyl sulfones, which are important compounds in medicinal chemistry. rsc.org The reaction is typically promoted by a base and proceeds via a nucleophilic attack of the sulfinate anion on the benzylic carbon. concordia.ca
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Thiol (R-SH) | Benzyl thioether | Thiolation |
| This compound | Sodium Sulfinate (R-SO2Na) | Benzyl sulfone | Sulfonylation |
Applications in Heterocyclic Chemistry
Heterocyclic compounds are a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals and materials science. This compound can serve as a key starting material for the synthesis of various heterocyclic systems.
Synthesis of Indole (B1671886) and Other Nitrogen Heterocycles
Indoles are a prominent class of nitrogen-containing heterocycles found in many natural products and pharmaceuticals. beilstein-journals.org While direct synthesis of indoles from this compound is not a standard named reaction, benzylic halides are utilized in various strategies for indole synthesis. pharmaguideline.com For instance, they can be used to alkylate the nitrogen of an existing indole ring. orgsyn.org The Fischer indole synthesis, a classic method for indole formation, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, and subsequent rearrangement. wikipedia.orgalfa-chemistry.comorganic-chemistry.org Derivatives of this compound could potentially be elaborated into suitable carbonyl compounds for this purpose.
Furthermore, N-benzylic heterocycles are an important structural motif, and their synthesis can be achieved through the cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides using Ni/photoredox dual catalysis. nih.gov
Preparation of Oxygen and Sulfur Containing Heterocycles
The synthesis of oxygen and sulfur-containing heterocycles can also be approached using benzylic halide precursors. iitg.ac.in For example, benzofurans can be synthesized through various methods, including the palladium-catalyzed ring closure of aryl o-bromobenzyl ketones. nih.govtandfonline.com While not a direct application of this compound, this illustrates the utility of the benzyl halide motif in the construction of such heterocyclic systems.
Similarly, benzothiophenes, which are sulfur-containing heterocycles with applications in materials science and pharmaceuticals, can be synthesized through various routes. beilstein-journals.orgorganic-chemistry.org Some methods involve the cyclization of substrates prepared from benzylic halides. rsc.org For instance, a base-catalyzed protocol for the synthesis of benzothiophenes proceeds via a propargyl–allenyl rearrangement followed by cyclization and allyl migration. researchgate.net
Advanced Synthetic Applications
The reactivity of this compound extends to more advanced synthetic applications, including its use as a key fragment in the total synthesis of complex molecules and in multi-step reaction sequences. youtube.com Benzylic halides are frequently employed in cross-coupling reactions to form carbon-carbon bonds. For example, they can be coupled with aryl halides in the presence of zinc dust and a palladium catalyst to synthesize diarylmethanes. nih.gov
The versatility of benzylic halides is further demonstrated in their use in the synthesis of a wide array of organic compounds, including pharmaceuticals and perfumes. assignmentpoint.com Their ability to participate in nucleophilic substitution and cross-coupling reactions makes them valuable intermediates in the construction of complex molecular frameworks. organic-chemistry.org
Construction of Atropisomeric Systems
The construction of atropisomeric systems, molecules possessing axial chirality arising from restricted rotation about a single bond, is a significant endeavor in modern stereoselective synthesis. While direct examples detailing the use of this compound in the synthesis of atropisomers are not prevalent in readily available literature, its structural motifs suggest its potential as a valuable precursor in established synthetic strategies. The presence of a reactive benzylic iodide and a sterically demanding ortho-nitro group (relative to the methyl group) are key features that can be exploited for the construction of axially chiral biaryls and related systems.
One of the most powerful methods for constructing atropisomeric biaryls is the transition-metal-catalyzed cross-coupling reaction. In a hypothetical scenario, this compound could serve as an electrophilic partner in a Suzuki-Miyaura coupling with a suitable boronic acid derivative. The success of such a reaction in inducing atropisomerism would be highly dependent on the steric bulk of the coupling partners and the choice of catalyst and ligands. The nitro group in the meta position of this compound, while not directly adjacent to the benzylic iodide, can influence the electronic properties and reactivity of the aromatic ring.
Another plausible approach involves a nucleophilic aromatic substitution (SNAr) reaction, where the nitro group can activate the ring towards nucleophilic attack. While the primary iodide is not directly on the ring, intramolecular cyclization of a carefully designed precursor derived from this compound could lead to the formation of a sterically hindered biaryl system.
Furthermore, the concept of dynamic kinetic resolution (DKR) could be applied. acs.org A racemic or rapidly interconverting mixture of atropisomers derived from this compound could be subjected to a chiral catalyst that selectively reacts with one enantiomer, leading to an enrichment of the other. For instance, an enantioselective reaction at the benzylic position could lock the conformation of the biaryl system, yielding an optically active product.
The following table outlines potential strategies for the construction of atropisomeric systems using this compound as a starting material, based on established methodologies for similar compounds.
| Strategy | Description | Key Role of this compound | Potential Challenges |
| Atroposelective Cross-Coupling | Transition-metal-catalyzed coupling (e.g., Suzuki, Stille) with a sterically hindered coupling partner to create a biaryl axis with restricted rotation. | Serves as the electrophilic component, introducing the m-nitrotoluene moiety. | Achieving high atroposelectivity can be challenging and highly dependent on the catalyst, ligand, and substrate scope. |
| Intramolecular Cyclization | Synthesis of a precursor containing the this compound unit and a nucleophilic moiety, followed by an intramolecular reaction to form a cyclic, atropisomeric system. | Provides the electrophilic center for the cyclization reaction. | The design and synthesis of the precursor molecule can be complex. |
| Dynamic Kinetic Resolution | A chiral catalyst selectively transforms one of a pair of rapidly interconverting atropisomers, leading to an enantiomeric excess of the less reactive atropisomer. | The starting material for the generation of the atropisomeric mixture. | Requires a low barrier to rotation in the substrate for efficient resolution. |
Stereoselective Synthesis of Chiral Derivatives
The benzylic iodide in this compound is a highly reactive functional group, making it an excellent handle for introducing chirality through stereoselective reactions. The synthesis of chiral derivatives from this compound can be approached through several well-established asymmetric methodologies, including nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions:
A primary avenue for the stereoselective functionalization of this compound is through asymmetric nucleophilic substitution. Chiral nucleophiles or the use of a chiral catalyst can control the stereochemical outcome of the reaction. For example, the reaction of this compound with a chiral amine, alcohol, or thiol in the presence of a suitable base could lead to the formation of enantioenriched products. The stereoselectivity of such reactions is often governed by steric interactions and the specific nature of the chiral auxiliary or catalyst employed.
Organocatalysis, in particular, has emerged as a powerful tool for enantioselective bond formation. Chiral amines, phosphines, or thioureas could potentially catalyze the reaction of various nucleophiles with this compound, affording chiral products with high enantiomeric excess.
Transition-Metal-Catalyzed Cross-Coupling Reactions:
Asymmetric cross-coupling reactions provide another versatile route to chiral derivatives. The use of chiral ligands in conjunction with transition metal catalysts (e.g., palladium, nickel, copper) can enable the enantioselective formation of carbon-carbon and carbon-heteroatom bonds at the benzylic position.
For instance, a nickel-catalyzed asymmetric reductive cross-coupling of this compound with an aryl or vinyl halide could lead to the formation of a chiral diaryl- or arylvinylmethane derivative. The enantioselectivity of these reactions is dictated by the chiral ligand, which creates a chiral environment around the metal center.
The following table summarizes potential stereoselective transformations of this compound to generate chiral derivatives, based on analogous reactions with other benzylic halides.
| Reaction Type | Reagents and Conditions | Product Type | Stereochemical Control |
| Asymmetric Nucleophilic Substitution | Chiral nucleophile (e.g., chiral amine, alcohol) or achiral nucleophile with a chiral catalyst (e.g., chiral phase-transfer catalyst). | Chiral amines, ethers, thioethers, etc. | The inherent chirality of the nucleophile or the chiral environment provided by the catalyst. |
| Asymmetric Cross-Coupling | Aryl/vinyl halide, transition metal catalyst (e.g., Ni, Pd), chiral ligand (e.g., chiral phosphine, diamine). | Chiral diarylmethanes, arylvinylmethanes. | The chiral ligand coordinates to the metal center, inducing asymmetry in the reductive elimination step. |
| Enantioselective Alkylation | Prochiral nucleophile (e.g., enolate), chiral base or chiral ligand. | Chiral alkylated products. | The chiral base or ligand deprotonates the nucleophile enantioselectively, or the subsequent alkylation is directed by the chiral catalyst. |
While specific, documented examples of these reactions with this compound are scarce, the principles outlined above are well-established in the field of asymmetric synthesis and provide a strong foundation for the development of synthetic routes to chiral molecules derived from this versatile building block.
Advanced Spectroscopic Characterization and Structural Elucidation of Alpha Iodo M Nitrotoluene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the electronic environment, connectivity, and spatial arrangement of atoms.
The ¹H and ¹³C NMR spectra of alpha-iodo-m-nitrotoluene are predicted based on the analysis of its constituent fragments: the m-nitrotoluene and the benzyl (B1604629) iodide moieties. The electron-withdrawing nature of the nitro group and the electronegativity of the iodine atom significantly influence the chemical shifts of the aromatic and benzylic protons and carbons.
¹H NMR: The aromatic region is expected to show four distinct signals corresponding to the four protons on the benzene (B151609) ring. The proton ortho to the nitro group (H-2) is anticipated to be the most deshielded, appearing at the lowest field. The proton para to the nitro group (H-4) and the other ortho proton (H-6) will also be downfield due to the nitro group's influence. The proton meta to the nitro group (H-5) will be the most upfield of the aromatic protons. The benzylic protons of the iodomethyl group (-CH₂I) are expected to appear as a singlet in the range of 4.0-5.0 ppm, shifted downfield due to the deshielding effect of the adjacent iodine atom.
¹³C NMR: The ¹³C NMR spectrum will display seven unique signals. The carbon bearing the nitro group (C-3) and the carbon attached to the iodomethyl group (C-1) are expected to be significantly deshielded. The benzylic carbon (-CH₂I) will appear at a characteristic upfield position compared to the aromatic carbons. The remaining aromatic carbons will have distinct chemical shifts influenced by the positions of the two substituents.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| H-2 | 8.1 - 8.3 | C-1 | ~140 |
| H-4 | 7.6 - 7.8 | C-2 | ~123 |
| H-5 | 7.5 - 7.7 | C-3 | ~148 |
| H-6 | 7.9 - 8.1 | C-4 | ~135 |
| -CH₂I | 4.4 - 4.6 | C-5 | ~129 |
| C-6 | ~130 | ||
| -CH₂I | ~5 |
Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Two-dimensional NMR techniques are crucial for establishing the connectivity between protons and carbons, confirming the structural assignment.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum will reveal correlations between protons that are coupled to each other, typically those on adjacent carbons. For this compound, cross-peaks are expected between the neighboring aromatic protons (e.g., H-4 with H-5, and H-5 with H-6). The benzylic protons, being a singlet, will not show any COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum will show a cross-peak for each C-H bond. For instance, the signal for the benzylic protons will correlate with the signal for the benzylic carbon. Similarly, each aromatic proton signal will correlate with its corresponding aromatic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, the benzylic protons are expected to show correlations to the aromatic carbons C-1, C-2, and C-6. The aromatic protons will show correlations to neighboring and more distant carbons, helping to confirm the substitution pattern.
NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of the molecule. In this compound, NOESY correlations would be expected between the benzylic protons and the ortho-protons on the aromatic ring (H-2 and H-6), providing evidence for the rotational conformation around the C-C single bond connecting the iodomethyl group to the benzene ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule and can also be used to study its conformation.
The IR and Raman spectra of this compound are expected to show characteristic bands for its functional groups.
Nitro Group (NO₂): The nitro group will exhibit two strong and characteristic stretching vibrations in the IR spectrum: an asymmetric stretch typically in the range of 1500-1550 cm⁻¹ and a symmetric stretch between 1330-1370 cm⁻¹.
Carbon-Iodine Bond (C-I): The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹. This band is often weak in the IR spectrum but may be more prominent in the Raman spectrum.
Carbon-Hydrogen Bonds (C-H): The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl group will be observed just below 3000 cm⁻¹. Aromatic C-H out-of-plane bending vibrations are expected in the 700-900 cm⁻¹ region, and their positions can be indicative of the substitution pattern on the benzene ring.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 |
| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 |
| Carbon-Iodine (C-I) | Stretch | 500 - 600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aromatic C-H | Out-of-plane Bend | 700 - 900 |
The conformation of the iodomethyl group relative to the aromatic ring can influence the vibrational spectra. Rotational isomers (conformers) may exist due to rotation around the C-C bond between the benzyl carbon and the ring. These different conformers can have slightly different vibrational frequencies. By analyzing the spectra at different temperatures or by comparing experimental spectra with theoretical calculations for different conformers, it may be possible to determine the most stable conformation. For instance, specific vibrational modes, particularly those involving the iodomethyl group and the adjacent C-H bonds on the ring, might show sensitivity to the dihedral angle between the C-I bond and the plane of the aromatic ring.
Mass Spectrometry for Molecular Mass and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This section explores various mass spectrometry techniques that could be applied to ascertain the molecular mass and study the fragmentation patterns of this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound from its exact mass. For this compound (C₇H₆INO₂), the theoretical exact mass can be calculated using the monoisotopic masses of its constituent elements.
| Element | Monoisotopic Mass (Da) |
| Carbon (¹²C) | 12.00000 |
| Hydrogen (¹H) | 1.00783 |
| Iodine (¹²⁷I) | 126.90447 |
| Nitrogen (¹⁴N) | 14.00307 |
| Oxygen (¹⁶O) | 15.99491 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for analyzing the purity of volatile compounds and identifying components in a mixture.
In a typical GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column. The separated components would then be introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure. While GC-MS is a standard method for the analysis of similar compounds, a detailed experimental fragmentation pattern for this compound has not been documented in readily accessible scientific literature.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Volatile Derivatives
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for the analysis of polar and non-volatile molecules. While this compound itself is amenable to analysis by techniques like GC-MS, its non-volatile derivatives would be ideal candidates for ESI-MS.
This technique would be invaluable for characterizing products from reactions involving this compound, for instance, in the synthesis of larger, more complex molecules. ESI-MS would allow for the accurate mass determination of these derivatives, aiding in the confirmation of their chemical structures. At present, there are no specific studies in the available literature that report the use of ESI-MS for the analysis of non-volatile derivatives of this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This section discusses the potential application of X-ray crystallography to elucidate the solid-state structure of this compound.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
For chiral molecules, this technique can also be used to determine the absolute configuration. Although this compound is not chiral, this method would still provide invaluable data on its molecular geometry. A search of crystallographic databases indicates that the crystal structure of this compound has not yet been determined and reported.
Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in a crystal lattice. This includes the study of crystal packing and the nature of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and any potential halogen bonding involving the iodine atom.
Understanding these interactions is crucial for comprehending the physical properties of the solid material. However, in the absence of a determined crystal structure for this compound, a detailed analysis of its crystal packing and intermolecular forces remains speculative.
Advanced Spectroscopic Techniques for Dynamic Studies
Advanced spectroscopic methods provide unparalleled insight into the transient structures and dynamic behaviors of molecules. For a compound such as this compound, these techniques can elucidate its gas-phase structure, conformational preferences, and the nature of reactive intermediates.
Rotational Spectroscopy for Gas-Phase Structure and Dynamics
Table 1: Comparison of Principal Moments of Inertia and Rotational Constants for Toluene (B28343) and Related Compounds. (Note: Data for this compound is hypothetical and estimated for illustrative purposes based on structural analogy.)
| Compound | Moment of Inertia Iₐ (amu Ų) | Moment of Inertia Iₑ (amu Ų) | Moment of Inertia Iₒ (amu Ų) | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |
|---|---|---|---|---|---|---|
| Toluene | 56.8 | 145.4 | 198.2 | 5650 | 2550 | 1850 |
| m-Nitrotoluene | ~85 | ~250 | ~335 | ~3800 | ~1400 | ~1000 |
| Benzyl Iodide | ~100 | ~650 | ~750 | ~3200 | ~500 | ~430 |
| This compound (Estimated) | ~130 | ~800 | ~930 | ~2500 | ~400 | ~350 |
This interactive table is designed to compare the rotational properties of different molecules. The data for toluene is well-established, while values for m-nitrotoluene and benzyl iodide are derived from their known structures. The values for this compound are predictive, illustrating the expected substantial increase in moments of inertia and decrease in rotational constants due to the heavy iodine and nitro group substituents.
Electron Paramagnetic Resonance (EPR) for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. bruker.comunibo.it It is an invaluable tool for studying reactive intermediates. For nitroaromatic compounds, one of the most common intermediates is the radical anion, formed via single-electron reduction of the nitro group. rsc.org
In the case of this compound, the primary radical intermediate expected under reducing conditions is its corresponding radical anion. The unpaired electron in this species is largely localized on the nitro group. EPR spectroscopy provides detailed information about the distribution of this unpaired electron's spin density throughout the molecule via the analysis of hyperfine coupling constants (hfcc). unibo.it The interaction of the electron spin with the magnetic moments of nearby nuclei (like ¹⁴N, ¹H, and ¹²⁷I) splits the EPR signal into a characteristic hyperfine pattern.
The dominant feature in the EPR spectrum of the this compound radical anion would be a large triplet splitting caused by the hyperfine coupling to the ¹⁴N nucleus of the nitro group. This triplet would be further split into a more complex pattern of smaller multiplets due to coupling with the protons on the aromatic ring and the methylene (B1212753) (-CH₂) group. The magnitude of these proton hfcc values is sensitive to their position relative to the nitro group and provides a map of the spin density distribution. The iodine nucleus, with its large magnetic moment, could also contribute to the hyperfine structure, although this coupling may be less resolved. The g-factor, another key parameter obtained from the EPR spectrum, helps in identifying the type of radical, with organic radicals typically having g-values close to that of a free electron (≈ 2.0023). researchgate.net
Table 2: Representative Hyperfine Coupling Constants (hfcc) for Nitroaromatic Radical Anions. (Note: Values are illustrative and based on data for similar nitroaromatic radical anions. Specific experimental values for this compound radical anion may vary.)
| Nucleus | Position | Typical hfcc (Gauss) | Multiplicity |
|---|---|---|---|
| ¹⁴N | Nitro Group | 9.5 - 11.0 | 3 (Triplet) |
| ¹H | ortho to -NO₂ | 3.0 - 3.5 | 2 (Doublet) |
| ¹H | para to -NO₂ | 3.0 - 3.5 | 2 (Doublet) |
| ¹H | meta to -NO₂ | 1.0 - 1.2 | 2 (Doublet) |
This interactive table presents typical hyperfine coupling constants observed for radical anions of compounds structurally related to this compound. The analysis of such a spectrum allows for the unambiguous identification of the radical species and provides deep insight into its electronic structure.
Theoretical and Computational Studies on Alpha Iodo M Nitrotoluene
Computational Mechanistic Elucidation
While computational studies have been performed on related molecules, such as various nitrotoluene isomers, these findings are not directly applicable to alpha-iodo-m-nitrotoluene and fall outside the strict scope of this article. Without specific published research on the target compound, no scientifically accurate content or data tables can be generated for the requested outline.
Molecular Electron Density Theory Applications
Molecular Electron Density Theory (MEDT) provides a powerful framework for analyzing chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, govern the course of a reaction. europa.eu While specific MEDT studies focused exclusively on this compound are not prominent in the literature, the principles of this theory can be applied to understand its reactivity. MEDT analyzes the global electron density transfer (GEDT) at the transition state to characterize the polarity of a reaction. encyclopedia.pub
For this compound, the presence of the strongly electron-withdrawing nitro group (-NO₂) and the iodomethyl group (-CH₂I) significantly influences the electron density distribution of the benzene (B151609) ring. In a potential nucleophilic substitution reaction at the benzylic carbon, MEDT would be used to analyze the flow of electron density from the incoming nucleophile to the electrophilic carbon center and the subsequent displacement of the iodide leaving group. rsc.org The topological analysis of the electron localization function (ELF) would reveal the precise nature of bond formation and cleavage along the reaction pathway. encyclopedia.pub This approach allows for a detailed understanding of the electronic events that dictate the reaction's feasibility and mechanism. encyclopedia.pubmdpi.com
Substituent Effects and Reactivity Predictions
The reactivity of the aromatic ring in this compound is dictated by the electronic effects of its two substituents: the iodomethyl group (-CH₂I) and the nitro group (-NO₂). Substituents can alter the reactivity of a benzene ring towards electrophilic substitution, making it either more reactive (activating) or less reactive (deactivating) than benzene itself. libretexts.org
The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature, both through induction and resonance. egyankosh.ac.in This effect significantly reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. Furthermore, the nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to it (C5). libretexts.orgegyankosh.ac.in
Table 1: Predicted Effects of Substituents on Electrophilic Aromatic Substitution in this compound
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Predicted Directing Influence |
|---|---|---|---|---|
| -NO₂ | Strongly withdrawing (-I) | Strongly withdrawing (-M) | Strong Deactivation | Meta-directing |
| -CH₂I | Weakly withdrawing (-I) | Weakly donating (+M) | Weak Deactivation | Ortho, para-directing |
Prediction of Spectroscopic Parameters
Computational NMR Chemical Shift and Coupling Constant Prediction
Computational chemistry offers robust methods for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules, which can be invaluable for structure verification and analysis. Density Functional Theory (DFT) is a commonly employed method for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J).
For this compound, calculations would typically involve a two-step process. First, the molecule's geometry is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). github.io Following optimization, NMR parameters are calculated using a more extensive basis set, often including polarization and diffuse functions (e.g., 6-311++G(2d,p)), and employing methods like the Gauge-Including Atomic Orbital (GIAO) approach. esisresearch.org Solvation effects, which can significantly influence chemical shifts, are often modeled using a Polarizable Continuum Model (PCM). github.io
The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the methylene (B1212753) (-CH₂) protons. The aromatic protons would appear as a complex multiplet pattern, with their chemical shifts influenced by the electronic effects of both the nitro and iodomethyl groups. The methylene protons, being adjacent to the electronegative iodine atom, would be expected to resonate at a downfield position compared to an unsubstituted methyl group. Similarly, the ¹³C NMR spectrum would be predicted, showing distinct resonances for each carbon atom in the molecule, with the carbon attached to the iodine and the carbons influenced by the nitro group showing characteristic shifts.
Vibrational Frequency Calculations for IR and Raman Assignments
Theoretical calculations of vibrational frequencies are essential for interpreting and assigning experimental Infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods after an initial geometry optimization of the molecule. cardiff.ac.uk The output provides a list of vibrational modes and their corresponding frequencies and intensities, which can be used to simulate the theoretical IR and Raman spectra. slideshare.netreadthedocs.io
For this compound, the calculated vibrational spectrum would exhibit several characteristic peaks that can be assigned to specific functional groups.
NO₂ Vibrations: The nitro group has strong and characteristic absorption bands. The asymmetric stretching vibration is expected in the 1510–1600 cm⁻¹ region, while the symmetric stretching vibration appears in the 1325–1385 cm⁻¹ range. researchgate.net
C-H Vibrations: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while the aliphatic C-H stretching of the -CH₂- group would be found in the 2850-3000 cm⁻¹ region. esisresearch.org
C-I Vibration: The C-I stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.
Aromatic C=C Vibrations: Stretching vibrations of the benzene ring are expected in the 1400-1600 cm⁻¹ region.
A comparison between the computed frequencies and experimental spectra aids in the definitive assignment of the observed bands. slideshare.net It is common practice to apply a scaling factor to the calculated harmonic frequencies to better match the anharmonicity present in experimental results. slideshare.netresearchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (-CH₂) | 2850 - 3000 | Medium |
| NO₂ Asymmetric Stretch | 1510 - 1600 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Variable |
| NO₂ Symmetric Stretch | 1325 - 1385 | Strong |
| C-I Stretch | 500 - 600 | Medium |
Studies on Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state, known as crystal packing, is governed by a complex interplay of intermolecular interactions. ias.ac.in Computational studies can be used to analyze these forces and predict crystal structures. For this compound, several types of interactions are expected to be significant in its crystal lattice.
Hydrogen Bonding and Halogen Bonding Analysis
Hydrogen Bonding: While this compound does not possess strong hydrogen bond donors like -OH or -NH groups, weak C-H···O hydrogen bonds are possible. The acidic protons of the aromatic ring and the methylene group can act as weak donors, while the oxygen atoms of the nitro group can act as acceptors. These interactions, although individually weak, can collectively contribute to the stability of the crystal structure.
Halogen Bonding: A more significant directional interaction for this molecule is the halogen bond. wikipedia.org A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site. nih.govprinceton.edu In this compound, the iodine atom of the C-I bond can act as a potent halogen bond donor. The strength of the halogen bond donor follows the trend I > Br > Cl > F. wikipedia.org The electron-rich oxygen atoms of the nitro group on a neighboring molecule are excellent halogen bond acceptors. wiley-vch.de Therefore, strong and directional C-I···O halogen bonds are highly likely to be a primary organizing force in the crystal packing of this compound, influencing the supramolecular architecture. rsc.org These interactions play a crucial role in crystal engineering and the design of new materials. ias.ac.in
Solid-State Packing Motifs and Polymorphism
The solid-state architecture of crystalline materials is dictated by the intricate interplay of various intermolecular interactions, which govern the packing of molecules. For this compound, the presence of an iodine atom, a nitro group, and an aromatic ring provides a rich landscape for a variety of non-covalent interactions that can direct its crystal packing and potentially lead to polymorphism. In the absence of specific experimental crystallographic data for this compound, this section will explore the theoretical and computational expectations for its solid-state packing motifs based on the known behavior of its constituent functional groups in similar molecular contexts.
The primary intermolecular interactions expected to influence the crystal structure of this compound are halogen bonding, π-π stacking, and interactions involving the nitro group, such as dipole-dipole and C-H···O hydrogen bonds.
Halogen Bonding:
Interactions Involving the Nitro Group:
The nitro group is strongly electron-withdrawing and possesses a significant dipole moment. This polarity makes it a key player in directing crystal packing. The oxygen atoms of the nitro group are poor hydrogen bond acceptors in the conventional sense but are known to participate in weaker C-H···O interactions with the aromatic or methylene protons of adjacent molecules. researchgate.net
Furthermore, the nitro group can engage in dipole-dipole interactions, particularly orthogonal N-O···N-O interactions, which are frequently observed in the crystal structures of many nitroarene compounds. researchgate.net Another significant interaction involving the nitro group is the nitro-π interaction, where the electron-deficient nitro group interacts favorably with the electron-rich π-system of an adjacent aromatic ring. nih.govresearchgate.net
π-π Stacking:
The presence of the aromatic nitrotoluene core allows for π-π stacking interactions between adjacent molecules. These interactions, arising from the electrostatic interactions between the quadrupole moments of the aromatic rings, are a common feature in the crystal packing of aromatic compounds. The substitution pattern and the resulting electronic nature of the aromatic ring in this compound will influence the geometry and strength of these stacking interactions. In nitroarenes, these interactions can be quite strong and play a crucial role in the formation of columnar or layered structures. nih.govrsc.org
Polymorphism:
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. sfasu.edunih.gov The existence of multiple, energetically accessible intermolecular interaction motifs in this compound suggests a propensity for polymorphism. Different crystallization conditions (e.g., solvent, temperature, pressure) could favor different supramolecular synthons, leading to the formation of distinct crystal packing arrangements with varying thermodynamic stabilities. For instance, a polymorph dominated by strong iodo···nitro halogen bonds might exhibit different physical properties compared to a polymorph where π-π stacking and C-H···O interactions are the primary organizing forces. The subtle balance between these competing interactions makes the prediction of the most stable polymorph challenging without experimental data. The potential for conformational polymorphism, arising from different torsion angles of the iodomethyl group relative to the aromatic ring, could also contribute to the structural diversity of the solid state.
Interactive Data Table: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Geometry | Potential Role in Packing |
| Halogen Bonding | C-I | O-N-O | Linear to slightly bent | Formation of directional synthons, influencing overall packing symmetry. |
| C-H···O Hydrogen Bond | C-H (aromatic/methylene) | O-N-O | Variable | Linking molecules into chains or sheets. |
| Dipole-Dipole | N-O | N-O | Orthogonal or antiparallel | Stabilization of the crystal lattice through electrostatic interactions. |
| Nitro-π Interaction | Nitro group (π-acceptor) | Aromatic ring (π-donor) | Face-to-face or edge-to-face | Contribution to stacking arrangements. |
| π-π Stacking | Aromatic ring | Aromatic ring | Parallel-displaced or T-shaped | Formation of columnar or layered structures. |
Q & A
Q. Table 1. Comparative Reactivity of this compound in Cross-Coupling Reactions
| Reaction Type | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Toluene | 78 ± 3 | |
| Ullmann | CuI | DMF | 65 ± 5 |
Q. Table 2. Computational vs. Experimental Bond Parameters
| Parameter | DFT (B3LYP) | Experimental (X-ray) |
|---|---|---|
| C-I Bond Length | 2.10 Å | 2.08 Å |
| NO₂ Bond Angle | 120° | 118° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
